N-[(2-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
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Description
N-[(2-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C27H25ClN4O3S and its molecular weight is 521.03. The purity is usually 95%.
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Biological Activity
N-[(2-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a complex organic compound characterized by its diverse structural motifs, including a chlorophenyl moiety, a morpholine ring, and a tetrahydroquinazoline structure. The molecular formula for this compound is C22H24ClN3O2S . This article delves into the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.
Structural Characteristics
The compound features several significant structural components:
- Chlorophenyl Group : Known for enhancing biological activity due to its electron-withdrawing properties.
- Morpholine Ring : Often associated with various biological activities, including antimicrobial and anticancer effects.
- Tetrahydroquinazoline Structure : This core is recognized for its role in drug discovery, particularly in developing agents against cancer and infectious diseases.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Mechanism of Action : The tetrahydroquinazoline moiety is believed to interfere with cell cycle progression and induce apoptosis in cancer cells .
Antimicrobial Activity
The presence of morpholine and chlorophenyl groups suggests potential antimicrobial effects. Research indicates that derivatives of similar structures have demonstrated:
- Broad-Spectrum Activity : Effective against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Antitubercular Activity
Preliminary studies suggest that this compound may also possess antitubercular properties. For example:
- In Vitro Studies : Similar compounds have shown inhibitory activity against Mycobacterium smegmatis, indicating potential for further development against tuberculosis .
Research Findings and Case Studies
Several studies have documented the biological activity of compounds related to this compound:
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O3S/c28-23-4-2-1-3-20(23)16-29-25(33)19-7-5-18(6-8-19)17-32-26(34)22-15-21(31-11-13-35-14-12-31)9-10-24(22)30-27(32)36/h1-8,21-22,24H,9-17H2,(H,29,33)(H,30,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUOUXNEQOORIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.